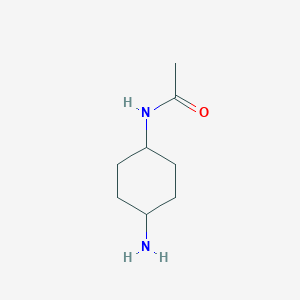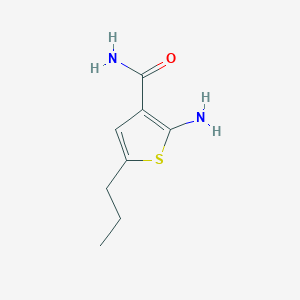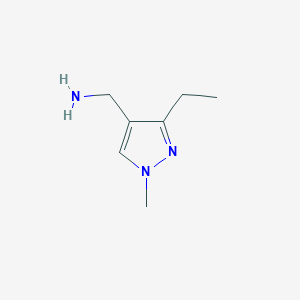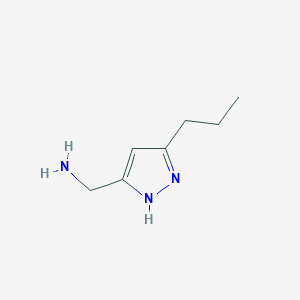
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrF4N . It is used as a pharmaceutical intermediate . The compound is a solid and has a unique SMILES string representation: BrC1=CC(F)=CN=C1C(F)(F)F .
Synthesis Analysis
The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine involves several steps. For instance, a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole leads to the formation of intermediate 3f, which is then hydrolyzed in the presence of 6 M HCl to give intermediate 3g .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine can be represented by the InChI key RRRFJEMWVAWRIX-UHFFFAOYSA-N . The compound contains a bromine atom, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring .Chemical Reactions Analysis
Trifluoromethylpyridines, including 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . They participate in various chemical reactions, including condensation and regioselective C-4 deprotonation with LDA and trapping with carbon dioxide .Physical And Chemical Properties Analysis
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a solid . It has a molecular weight of 243.98 . The compound has a refractive index of n20/D 1.460 and a density of 1.774 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine: is a key intermediate in the synthesis of agrochemicals. Its derivatives are primarily used for the protection of crops against pests . The trifluoromethyl group in particular enhances the biological activity of pesticides, making them more effective than traditional phenyl-containing insecticides .
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the development of drugs. The unique combination of the pyridine ring and the trifluoromethyl group can lead to compounds with potential therapeutic effects . Its derivatives have been used in several pharmaceutical products, and many candidates are currently undergoing clinical trials .
Material Science
The physicochemical properties of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine make it a valuable compound in material science. It can be used to synthesize materials with specific fluorine-related properties, such as increased resistance to solvents and thermal stability .
Veterinary Medicine
Similar to its applications in human medicine, this compound’s derivatives are also utilized in veterinary medicine. They contribute to the development of veterinary products that help in treating diseases in animals .
Chemical Synthesis
This compound is used as an intermediate in various chemical synthesis processes. It is particularly valuable in creating new molecules that contain the trifluoromethyl group, which can impart desirable properties to these molecules .
Analytical Chemistry
In analytical chemistry, 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine can be used as a standard or reagent in the development of analytical methods. Its well-defined structure and properties make it suitable for use in chromatography and spectroscopy .
Environmental Science
Research in environmental science can benefit from the use of this compound in studying the behavior of fluorinated compounds in the environment. It can help in understanding the degradation processes and environmental impact of fluorinated pesticides .
Functional Materials
Lastly, the compound finds application in the development of functional materials. Its derivatives can be incorporated into materials to enhance their performance, such as in the creation of advanced polymers with specific desired properties .
Wirkmechanismus
Target of Action
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is a pyridine derivative used as a laboratory chemical and in the synthesis of substances
Mode of Action
It’s known that the presence of the trifluoromethyl group and pyridine structure can influence the compound’s reactivity and interactions with its targets .
Action Environment
The action of 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place, kept tightly closed, and away from heat, sparks, open flames, and hot surfaces . These precautions suggest that the compound’s action, efficacy, and stability can be affected by factors such as temperature, light, and air exposure.
Safety and Hazards
3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-2-fluoro-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKACHYLUXHBYMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1031929-01-7 |
Source


|
| Record name | 1031929-01-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














